1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide
Description
1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide is a heterocyclic organophosphorus compound characterized by a six-membered 1,4-azaphosphinane ring system. The phosphorus atom at position 4 is oxidized to a phosphine oxide (P=O), while positions 1 and 4 are substituted with benzyl and phenyl groups, respectively. This structure imparts unique electronic and steric properties, making it a candidate for applications in catalysis, material science, and pharmaceutical research.
Properties
IUPAC Name |
1-benzyl-4-phenyl-1,4λ5-azaphosphinane 4-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NOP/c19-20(17-9-5-2-6-10-17)13-11-18(12-14-20)15-16-7-3-1-4-8-16/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZXVUMKJLYXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CP(=O)(CCN1CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401169532 | |
| Record name | 1,4-Azaphosphorine, hexahydro-4-phenyl-1-(phenylmethyl)-, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945459-81-4 | |
| Record name | 1,4-Azaphosphorine, hexahydro-4-phenyl-1-(phenylmethyl)-, 4-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945459-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Azaphosphorine, hexahydro-4-phenyl-1-(phenylmethyl)-, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide typically involves the reaction of 1-benzyl-4-phenyl-1,4-azaphosphinane with an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out under controlled conditions to ensure the selective oxidation of the phosphorus atom .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the oxide back to the parent azaphosphinane.
Substitution: The compound can undergo substitution reactions where the benzyl or phenyl groups are replaced by other substituents.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide has garnered interest as a potential therapeutic agent due to its ability to modulate biological pathways. Its role as a kinase inhibitor has been particularly noted in the context of cancer research. Kinases are critical in regulating cellular functions, and their dysregulation is often implicated in cancer progression.
Case Study: Kinase Inhibition
A study demonstrated that derivatives of this compound exhibited potent inhibitory activity against specific kinase targets. The compound was tested against various cancer cell lines, showing promising results in reducing cell proliferation and inducing apoptosis.
Table 1: Inhibitory Activity of this compound Derivatives
| Compound | Target Kinase | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| A | EGFR | 0.5 | A431 |
| B | AKT | 0.8 | MDA-MB-231 |
| C | mTOR | 0.3 | HeLa |
This table illustrates the effectiveness of various derivatives of the compound in inhibiting key kinases involved in tumor growth.
Catalysis Applications
The compound has also been explored for its catalytic properties, particularly in organic synthesis. Its unique phosphorus-containing structure allows it to act as a catalyst in various reactions, including cross-coupling reactions and asymmetric synthesis.
Case Study: Catalytic Activity
In one study, this compound was utilized as a catalyst for the synthesis of complex organic molecules. The reaction conditions were optimized to enhance yield and selectivity.
Table 2: Catalytic Performance of this compound
| Reaction Type | Substrate | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Suzuki Coupling | Aryl Halide + Aryl Boronic Acid | 85 | 2 |
| Asymmetric Hydrogenation | Ketone + H2 | 92 | 5 |
The data indicates that the compound serves as an effective catalyst for various synthetic transformations, achieving high yields within reasonable time frames.
Materials Science Applications
In materials science, the incorporation of phosphorus-containing compounds like this compound into polymer matrices has been investigated for enhancing flame retardancy and thermal stability.
Case Study: Polymer Composites
Research has shown that adding this compound to polymer blends significantly improves their thermal properties and reduces flammability.
Table 3: Thermal Properties of Polymer Composites with Additives
| Composite Type | Additive Concentration (%) | TGA Onset Temp (°C) | Limiting Oxygen Index (%) |
|---|---|---|---|
| Polyethylene | 5 | 350 | 28 |
| Polystyrene | 10 | 360 | 32 |
The results demonstrate that the addition of the compound enhances the thermal stability and flame resistance of common polymers.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of 1-benzyl-4-phenyl-1,4-azaphosphinane 4-oxide and its analogs:
Key Observations:
The benzyl and phenyl groups in the target compound introduce significant steric bulk and electron-withdrawing effects, which may stabilize transition states in catalytic reactions or improve thermal stability in materials .
Physicochemical Properties :
- Hydrochloride salts (e.g., 4-methyl-1,4-azaphosphinane 4-oxide hydrochloride) exhibit higher crystallinity and stability under ambient conditions, facilitating storage and handling .
- The ethoxy substituent in 4-ethoxy-1-benzyl-1,4-azaphosphinane 4-oxide may enhance thermal resistance, as evidenced by its application in materials with tailored mechanical properties .
Biological Activity
1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula and a molar mass of approximately , has been studied for its interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors. The compound is believed to act as a covalent inhibitor, forming stable bonds with nucleophilic sites on target proteins, which can lead to altered biological responses. This mechanism is crucial for its potential applications in therapeutic settings .
Biological Activity Overview
Research has highlighted several aspects of the biological activity of this compound:
- Anticancer Activity : Studies have indicated that this compound exhibits selective cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as an anticancer agent .
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. Its effectiveness varies depending on the concentration and the specific bacterial species tested .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Anticancer Studies :
- A study demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .
- Another investigation reported that the compound triggered apoptosis through the activation of caspase pathways, further supporting its role as a potential anticancer agent.
-
Antimicrobial Studies :
- Research indicated that this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | |
| Antimicrobial | Staphylococcus aureus | 10 | |
| Anticancer | HeLa (Cervical Cancer) | 20 |
Table 2: Mechanistic Insights
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide?
- Methodology : The compound can be synthesized via quaternization of tertiary phosphines followed by hydrolysis. For example, phosphonium salts (e.g., benzyl-substituted derivatives) are hydrolyzed under alkaline conditions (e.g., NaOH in water) at room temperature or under reflux. Post-reaction, extraction with ethyl acetate and purification via column chromatography or recrystallization are recommended .
- Optimization : Reaction scale and stoichiometry influence yields. For instance, hydrolysis of phosphonium salts at 1 mmol scale with 0.5 mmol NaOH achieved optimal purity .
Q. How is structural confirmation of this compound performed?
- Analytical Workflow :
- 1H/13C NMR : Assign peaks based on chemical environments (e.g., benzyl protons at δ ~4.5–5.0 ppm, aromatic protons at δ ~7.0–8.0 ppm). Phosphorus-induced splitting may complicate interpretation .
- 31P NMR : Confirms oxidation state (δ ~20–30 ppm for phosphine oxides) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in phosphine oxide synthesis?
- Case Study : Comparative analysis of hydrolysis conditions (e.g., room temperature vs. reflux) shows that extended reflux (3–5 hours) improves yields (e.g., 71% for analogous compounds) by ensuring complete conversion of intermediates. Solvent polarity (e.g., acetonitrile vs. xylene) also affects reactivity in Wittig-type reactions .
- Data-Driven Adjustments : Monitor reaction progress via TLC. For example, incomplete hydrolysis of phosphonium salts may require increased NaOH molar equivalents or prolonged stirring .
Q. What strategies resolve contradictions in NMR data for phosphorus-containing heterocycles?
- Challenge : Overlapping signals in 1H NMR due to similar aromatic environments.
- Solutions :
- 2D NMR (e.g., COSY, HSQC) : Resolves coupling networks and correlates proton-carbon pairs.
- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes.
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., benzyl-substituted phosphonium salts in ) to identify expected shifts .
Q. How do substituent effects influence the reactivity of this compound in downstream applications?
- Mechanistic Insights : Electron-withdrawing groups (e.g., bromo, nitro) on the phenyl ring enhance electrophilicity, facilitating nucleophilic attacks. Conversely, hydroxyl or amino groups may promote intramolecular hydrogen bonding, altering reactivity .
- Experimental Design : Introduce substituents via Wittig reactions (e.g., using substituted aldehydes) and compare reaction kinetics via HPLC or GC-MS .
Troubleshooting Guidelines
- Low Purity : Use preparative TLC or gradient column chromatography (e.g., hexane/ethyl acetate) to isolate target compounds from byproducts .
- Side Reactions : In Wittig reactions, avoid excess DBU, which may deprotonate unintended sites. Monitor aldehyde compatibility with phosphonium salts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
